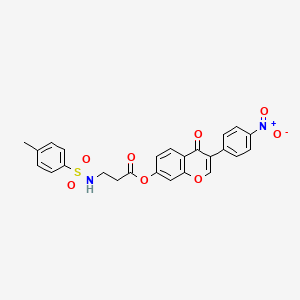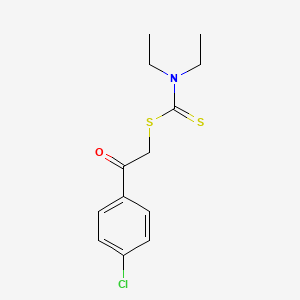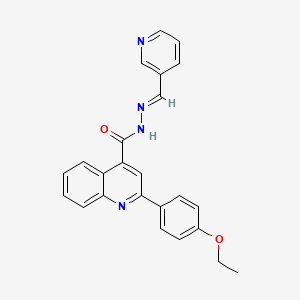![molecular formula C19H18F2N2O2 B5168571 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B5168571.png)
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method starts with 2,6-difluorobenzamide as the starting material. The synthetic route includes condensation, acylation, and thioetherification reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: The fluorine atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties.
科学的研究の応用
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism of action of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s fluorine atoms and piperidine moiety contribute to its binding affinity and selectivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Difluoropyridine: Another fluorinated compound with applications in medicinal chemistry.
2,6-Difluorophenol: Used in the synthesis of various organic compounds.
2,6-Difluorobenzamide: The starting material for the synthesis of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE.
Uniqueness
This compound is unique due to its combination of fluorine atoms and a piperidine moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2,6-difluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-5-4-6-16(21)17(15)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLPWSUYVPHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5168490.png)

![4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B5168514.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168547.png)
![4-Methyl-2-[3-methyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5168553.png)
![3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5168558.png)

